molecular formula C11H13BrN2O B1381777 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol CAS No. 1823787-20-7

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Cat. No. B1381777
M. Wt: 269.14 g/mol
InChI Key: AJZJKPUCLBSWRO-UHFFFAOYSA-N
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Description

“2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol” is a chemical compound with the CAS Number: 1823787-20-7. It has a molecular weight of 269.14 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol” consists of a 2H-indazole ring attached to a propan-2-ol group . The indazole ring contains a bromo and a methyl group .


Physical And Chemical Properties Analysis

“2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol” is a solid at room temperature . It has a molecular weight of 269.14 .

Scientific Research Applications

Antifungal Properties

A derivative of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol demonstrated significant antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. This was evident from a study where the analog with a 5-bromo substitution on the indazole ring exhibited notable antifungal effects, showing potential as an antifungal agent (Park et al., 2007).

Antimicrobial Activity

The synthesis of substituted 1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles, from bromo-1H-indazoles, demonstrated the potential of these compounds for antimicrobial activity. These compounds, characterized by various spectroscopic data, were screened for their antibacterial activity, indicating their relevance in antimicrobial research (Brahmeshwari et al., 2014).

Structural and Chemical Studies

A study on the crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, a compound structurally similar to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, provided insights into the molecular arrangement and interactions within these types of compounds. This understanding is crucial for further research and application development in this chemical class (Boulhaoua et al., 2015).

Synthesis and Characterization for Potential Applications

The synthesis and characterization of 2,5-benzoxazocine and 2,6-benzoxazonine derivatives from ω-(Dihydroisoindol-2-yl)alkanol precursors, similar to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, provided valuable information for potential applications in pharmaceuticals and material science. The study highlighted the importance of these compounds in developing new chemical entities (Bremner & Thirasasana, 1982).

properties

IUPAC Name

2-(5-bromo-2-methylindazol-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-11(2,15)10-8-6-7(12)4-5-9(8)13-14(10)3/h4-6,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZJKPUCLBSWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C2C=C(C=CC2=NN1C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, X Liu, J Huang, C Liu, H Li, C Wang… - European Journal of …, 2022 - Elsevier
Cyclin-dependent kinase 9 (CDK9) is a transcriptional regulator and a potential therapeutic target in hematologic malignancies. Selective and transient CDK9 inhibition reduces Mcl-1 …
Number of citations: 6 www.sciencedirect.com

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